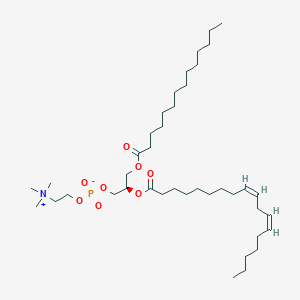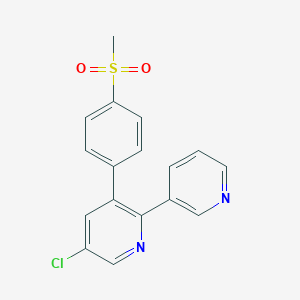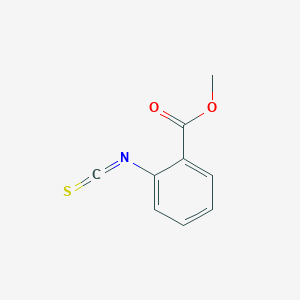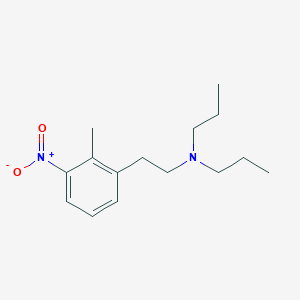![molecular formula C11H13F3O5S B104630 2-[2-(2,2,2-三氟乙氧基)苯氧基]乙基甲磺酸酯 CAS No. 160969-03-9](/img/structure/B104630.png)
2-[2-(2,2,2-三氟乙氧基)苯氧基]乙基甲磺酸酯
描述
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a compound that can be associated with the family of methanesulfonates, which are known for their various applications in organic synthesis and medicinal chemistry. Methanesulfonates are typically used as intermediates, protecting groups, or leaving groups in chemical reactions due to their stability and reactivity.
Synthesis Analysis
The synthesis of methanesulfonate derivatives often involves the use of sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . The synthesis may also involve catalysis by metal methanesulfonates, such as ferrous methanesulfonate, which has been shown to be an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions . Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of fluoro-containing compounds, which could be relevant to the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate .
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can be complex, with the potential for various functional groups to be attached to the methanesulfonate moiety. For instance, the crystal structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Methanesulfonates participate in a variety of chemical reactions. Aryl methanesulfonates, for example, can be selectively deprotected under mild conditions, which highlights the utility of methanesulfonate as a protecting group for phenols . The sulfonation of phenyl methanesulfonates has been studied, providing insights into the reactivity of these compounds under different conditions . Furthermore, the metabolism of methanesulfonic acid by microbes indicates that methanesulfonates can be biologically active and participate in biogeochemical cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly alter the chemical and physical behavior of these compounds, as seen in the study of hexafluoropropan-2-ol derivatives . Methanesulfonates are generally stable compounds, but their reactivity can be modulated by the presence of different substituents, as demonstrated by the varying antineoplastic activity of different (methylsulfonyl)methanesulfonate esters .
Relevant Case Studies
Case studies involving methanesulfonates often focus on their biological effects and applications. For instance, ethyl methanesulfonate has been used as a chemical mutagen to study its effects on growth and RNA synthesis in maize seedlings , and its induced chromosome breakage in mice . A case report of a massive intake of ethyl methanesulfonate in a human patient revealed its potential for causing neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, which were successfully treated with palliative therapies . These studies provide valuable information on the safety and potential risks associated with the use of methanesulfonates in various contexts.
科学研究应用
合成应用:
- 它已被用于合成 2-取代苯并恶唑,其中甲磺酸作为高效催化剂,用于涉及各种取代基(包括苯氧基)反应的一锅合成工艺 (Kumar、Rudrawar 和 Chakraborti,2008)。
化学表征和分析:
- 对乙基甲磺酸盐进行了详细的振动分析和结构研究,以了解其致突变和致癌特性,以及分析其电子结构 (Tuttolomondo 等,2005)。
- 使用高效液相色谱法测定甲磺酸中的甲基和乙基甲磺酸盐的研究已经进行,突出了其在药物质量控制中的相关性 (Zhou 等,2017)。
环境和生物相互作用:
- 已经对甲磺酸(硫循环中的重要中间体)的微生物代谢进行了研究,揭示了其生物地球化学作用和与各种需氧菌的相互作用 (Kelly 和 Murrell,1999)。
- 关于水产养殖系统中麻醉剂从水中吸附去除的研究提到了甲磺酸盐,突出了其潜在的环境影响和管理策略 (Ferreira 等,2016)。
药物和药学化学:
- 该化合物已在西洛多辛等临床批准药物的对映选择性合成中得到探索,展示了其在药物开发中的重要性 (Barve 等,2013)。
作用机制
Target of Action
The primary target of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is the α1A-adrenoceptor . This receptor is a subtype of α1-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological processes.
Mode of Action
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate acts as a selective antagonist of the α1A-adrenoceptor . By binding to this receptor, it inhibits the action of endogenous catecholamines and disrupts the signal transduction pathway, leading to various downstream effects.
Biochemical Pathways
The antagonism of the α1A-adrenoceptor leads to a decrease in intracellular calcium levels, which in turn causes smooth muscle relaxation . This is particularly relevant in the treatment of conditions like benign prostatic hypertrophy, where smooth muscle tone can contribute to urinary symptoms.
Pharmacokinetics
As a synthetic intermediate of silodosin , its pharmacokinetic properties may be similar
Result of Action
The molecular and cellular effects of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate’s action result in the relaxation of smooth muscle tone . This can alleviate symptoms associated with conditions like benign prostatic hypertrophy, including urinary retention and discomfort.
安全和危害
属性
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
CAS RN |
160969-03-9 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














